molecular formula C17H16FN5O3 B2561065 N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1209879-48-0

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No. B2561065
CAS RN: 1209879-48-0
M. Wt: 357.345
InChI Key: SCQCHFDJURTCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the pyrimidine family and is commonly referred to as 'compound X'. The purpose of

Scientific Research Applications

Antifungal and Antiprotozoal Applications

Compounds with similar structures have been studied for their potential as nonclassical inhibitors of enzymes like dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibit potent inhibitory activity, which could make them suitable for antifungal and antiprotozoal applications. For instance, certain 2,4-diamino-5-aryl-6-ethylpyrimidines bearing substituents on the benzylamino or N-methylbenzylamino aryl ring have shown significant antitumor activity with minimal toxicity, combining significant antitumor activity with minimal toxicity (C. Robson et al., 1997).

Larvicidal Activity

A series of pyrimidine-linked morpholinophenyl derivatives have been prepared and evaluated for their significant larvicidal activity against third instar larvae. This suggests the potential use of such compounds in pest control and vector-borne disease prevention (S. Gorle et al., 2016).

Antibacterial Activity

Derivatives of pyrimidine, including those with nitrofuran groups, have shown promising antibacterial activity. This makes them potential candidates for developing new antibiotics or antibacterial agents (A. P, 2019).

Corrosion Inhibition

Some bis Schiff's bases, potentially related in structure to the compound , have been explored as corrosion inhibitors for mild steel in acidic conditions. These compounds have exhibited excellent inhibition efficiency, suggesting their utility in protecting industrial equipment and infrastructure (Priyanka Singh & M. Quraishi, 2016).

Fluorescent Probes

Fluorophore-labeled derivatives, such as those incorporating nitrobenzo-2-oxa-1,3-diazole groups, have been developed for probing lipid membrane structures. These compounds' unique photophysical properties make them suitable for studying biological membranes and possibly for bioimaging applications (J. Monti et al., 1978).

properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-11-15(23(24)25)16(19-10-14-3-2-8-26-14)22-17(21-11)20-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCHFDJURTCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-fluorobenzyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

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